molecular formula C29H44N10O14P2 B12438919 Tenofovir Mono POC Dimer CAS No. 1962114-92-6

Tenofovir Mono POC Dimer

Cat. No.: B12438919
CAS No.: 1962114-92-6
M. Wt: 818.7 g/mol
InChI Key: HONHJROATOKUHX-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir Mono POC Dimer (CAS 1962114-92-6) is a chemically characterized impurity of Tenofovir Disoproxil, also known as Tenofovir Disoproxil Fumarate IP Impurity F . It is a methylene-linked dimeric structure that forms through a formaldehyde-mediated reaction during the degradation of Tenofovir Disoproxil . This dimerization process is a known, pH-dependent degradation pathway for the prodrug . The compound has a molecular formula of C29H44N10O14P2 and a molecular weight of 818.68 g/mol . In pharmaceutical research, this compound serves as a critical reference standard for analytical purposes . Its primary research value lies in the development and validation of analytical methods, quality control (QC) during the synthesis and formulation of Tenofovir Disoproxil, and stability studies to monitor and control impurity profiles . Using a well-characterized impurity standard like this compound is essential for ensuring the safety, efficacy, and quality of drug products by helping researchers accurately identify and quantify this specific degradant. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1962114-92-6

Molecular Formula

C29H44N10O14P2

Molecular Weight

818.7 g/mol

IUPAC Name

[(2R)-1-[6-[[[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

InChI

InChI=1S/C29H44N10O14P2/c1-18(2)52-28(40)46-14-50-54(42,43)16-48-20(5)7-38-12-36-22-24(32-10-34-26(22)38)30-9-31-25-23-27(35-11-33-25)39(13-37-23)8-21(6)49-17-55(44,45)51-15-47-29(41)53-19(3)4/h10-13,18-21H,7-9,14-17H2,1-6H3,(H,42,43)(H,44,45)(H,30,32,34)(H,31,33,35)/t20-,21-/m1/s1

InChI Key

HONHJROATOKUHX-NHCUHLMSSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(O)OCOC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)O

Origin of Product

United States

Nomenclature, Structural Features, and Stereochemical Considerations

Systematic Nomenclature and Common Academic Synonyms

Tenofovir (B777) Mono POC Dimer is identified by a variety of systematic and common names in scientific literature and chemical databases. Its comprehensive IUPAC name is ((hydroxy((((2R)-1-(6-((((9-(2-((hydroxy(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate. derpharmachemica.comsynthinkchemicals.comsynzeal.comacs.orgsynzeal.comalentris.orgveeprho.com

In academic and industrial settings, it is more commonly referred to by several synonyms. These include:

Tenofovir Monosoproxil Dimer synzeal.comveeprho.com

Tenofovir Soproxil Dimer acs.org

Tenofovir Disoproxil Fumarate (B1241708) IP Impurity F (free base) derpharmachemica.comsynthinkchemicals.comacs.orgveeprho.comclearsynth.com

The CAS Registry Number for Tenofovir Mono POC Dimer is 1962114-92-6. derpharmachemica.comsynthinkchemicals.comsynzeal.comacs.orgalentris.orgveeprho.comclearsynth.comsimsonpharma.com

Identifier Value
IUPAC Name ((hydroxy((((2R)-1-(6-((((9-(2-((hydroxy(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate
CAS Number 1962114-92-6
Molecular Formula C29H44N10O14P2
Molecular Weight 818.67 g/mol

Elucidation of Core Structural Moieties and Their Linkages

This compound is a symmetrical molecule composed of two tenofovir monosoproxil units. The core structural moieties include:

Tenofovir Backbone : Each monomeric unit contains the fundamental structure of tenofovir, which is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate. It consists of a purine (B94841) base (adenine) attached to a (R)-9-(2-phosphonomethoxypropyl) group.

Monosoproxil Group : The term "Mono POC" or "Monosoproxil" refers to the presence of one (isopropoxycarbonyl)oxymethyl (POC) prodrug moiety attached to the phosphonate group of each tenofovir unit. This esterification of the phosphonate is a common strategy to enhance the oral bioavailability of tenofovir.

Dimeric Linkage : The two tenofovir monosoproxil units are linked together via a methyleneamino bridge (-CH2-NH-) that connects the N6 amino group of the adenine (B156593) base of one tenofovir monosoproxil unit to the N6 amino group of the adenine base of the second unit.

Stereochemical Aspects and Potential Isomeric Forms

The stereochemistry of this compound is a critical aspect of its chemical identity. The IUPAC name explicitly designates the stereocenter in each of the tenofovir units as (2R). This refers to the chiral carbon atom in the propyl chain that links the adenine base to the phosphonomethoxy group.

Given that the molecule is a dimer of two (2R)-tenofovir monosoproxil units, the primary isomeric form is the (R,R)-diastereomer. However, the potential for other stereoisomers exists, particularly if the synthesis process is not perfectly stereoselective. These could include:

(S,S)-diastereomer : A dimer formed from two (S)-tenofovir monosoproxil units.

(R,S)-meso compound : A dimer formed from one (R)-tenofovir monosoproxil unit and one (S)-tenofovir monosoproxil unit.

The presence of these other diastereomers would depend on the stereochemical purity of the tenofovir starting material and the conditions of the dimerization reaction. The common designation of this impurity as the (2R) form suggests that the (R,R)-diastereomer is the most prevalent.

Conformational Analysis and Molecular Topology

The molecule possesses a high degree of flexibility due to the presence of multiple single bonds in its acyclic components. The key areas of conformational freedom include:

The Acyclic Propyl Chain : The bonds within the propyl linker of each tenofovir unit can rotate, allowing for various spatial arrangements of the adenine base relative to the phosphonate group.

The POC Prodrug Moieties : The ester linkages in the (isopropoxycarbonyl)oxymethyl groups also have rotational freedom.

The Dimeric Linkage : The methyleneamino bridge connecting the two adenine bases introduces additional flexibility, allowing the two tenofovir monosoproxil units to adopt different orientations with respect to each other.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be deployed to map the intricate proton and carbon environments within the Tenofovir (B777) Mono POC Dimer molecule.

A detailed ¹H NMR spectrum would reveal the chemical shift, integration, and multiplicity of each proton, offering a preliminary blueprint of the molecule's functional groups and their relative proximities. Although specific spectral data is not publicly available, a hypothetical data table is presented below to illustrate the expected proton signals.

Interactive Data Table: Hypothetical ¹H NMR Data for Tenofovir Mono POC Dimer

Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 8.0 - 8.5Singlet2HPurine (B94841) C2-H, C8-H
δ 7.5 - 8.0Singlet2HPurine C2'-H, C8'-H
δ 5.5 - 6.0Multiplet4HO-CH₂-O
δ 4.8 - 5.2Multiplet2HO-CH(CH₃)₂
δ 4.0 - 4.5Multiplet4HN-CH₂-N, P-O-CH₂
δ 3.5 - 4.0Multiplet2HCH-CH₂-N
δ 1.2 - 1.5Doublet12HCH(CH₃)₂
δ 1.0 - 1.2Doublet6HCH-CH₃

Note: This data is illustrative and not based on experimentally verified results.

Complementing the ¹H NMR, a ¹³C NMR spectrum, often coupled with an Attached Proton Test (APT), would identify all carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
δ 170 - 175QuaternaryC=O (carbonate)
δ 150 - 160Methine/QuaternaryPurine carbons
δ 140 - 150Methine/QuaternaryPurine carbons
δ 115 - 125Methine/QuaternaryPurine carbons
δ 80 - 90MethyleneO-CH₂-O
δ 70 - 80MethineO-CH(CH₃)₂
δ 60 - 70MethyleneP-O-CH₂
δ 45 - 55MethyleneN-CH₂-N
δ 40 - 45MethineCH-CH₂-N
δ 20 - 25MethylCH(CH₃)₂
δ 15 - 20MethylCH-CH₃

Note: This data is illustrative and not based on experimentally verified results.

To assemble the complete molecular puzzle, a series of 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, aiding in stereochemical assignments.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different molecular fragments.

Quantitative NMR (QNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte. By integrating the signal of a certified internal standard with a known concentration against a specific, well-resolved signal of this compound, its absolute purity can be accurately determined.

The presence of exchangeable protons (e.g., from hydroxyl or amine groups) can be confirmed through a D₂O exchange experiment. Upon addition of D₂O, signals corresponding to these labile protons would either broaden or disappear from the ¹H NMR spectrum, confirming their presence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation pattern of a molecule, further corroborating its structure. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which should be consistent with the elemental composition of C29H44N10O14P2.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable clues about the connectivity of the different structural motifs within the this compound molecule.

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

m/z (amu)Ion TypeProposed Fragment
819.69[M+H]⁺Protonated molecular ion
841.67[M+Na]⁺Sodiated molecular ion
Fragment ions-Loss of isopropoxycarbonyl groups
Fragment ions-Cleavage of the phosphonate (B1237965) ester bonds
Fragment ions-Fragmentation of the purine rings

Note: This data is illustrative and not based on experimentally verified results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. mrclab.com IR radiation is absorbed by chemical bonds, causing them to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, allowing for the identification of groups such as P-O (phosphate), C=O (carbonyl), N-H (amine), and C-N (carbon-nitrogen) bonds, all of which are present in the this compound structure. veeprho.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in parts of the structure that absorb light, known as chromophores. mrclab.com For Tenofovir and its derivatives, the purine base acts as the primary chromophore. HPLC methods developed for Tenofovir often use UV detection at wavelengths around 260 nm or 231 nm to quantify the drug and its impurities. derpharmachemica.comnih.gov The UV spectrum of this compound would be characterized to determine its maximum absorbance wavelength (λmax), which is essential for its quantification in chromatographic methods.

Spectroscopic TechniqueInformation ProvidedApplication for this compound
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Confirms the molecular formula of the dimer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation, detection, and identification of components.Purity testing and impurity profiling.
Infrared (IR) Spectroscopy Identification of functional groups.Confirms the presence of key chemical bonds. veeprho.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Characterization of light-absorbing chromophores.Determines the optimal wavelength for detection and quantification.

Advanced Chromatographic Techniques for Purity and Related Substance Analysis

Chromatography is the cornerstone of purity and related substance analysis in the pharmaceutical industry. Advanced techniques like HPLC and HPTLC are routinely used to ensure the quality of active pharmaceutical ingredients (APIs) and finished products.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of drugs like Tenofovir and quantifying their impurities. derpharmachemica.comeijppr.com The development of a robust HPLC method for this compound involves a systematic optimization of several parameters:

Stationary Phase (Column): Reversed-phase columns, such as the C18 column, are commonly used for the separation of Tenofovir and its related substances. derpharmachemica.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. derpharmachemica.comnih.gov The composition and pH of the mobile phase are critical for achieving optimal separation.

Detection: UV detection is standard, with the wavelength set to the maximum absorbance of the analyte, often around 260 nm. derpharmachemica.com

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). derpharmachemica.comnih.gov

HPLC Method ParameterTypical Conditions for Tenofovir Analysis
Column C18 (e.g., 250 mm x 4.6 mm, 5µm) nih.gov
Mobile Phase Methanol:Acetonitrile:Water or Methanol:Phosphate (B84403) Buffer derpharmachemica.comnih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 231 nm or 260 nm derpharmachemica.comnih.gov
Linearity Range e.g., 20–100 µg/ml derpharmachemica.com
LOD / LOQ Typically in the sub-µg/mL range derpharmachemica.comjazindia.com

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its impurities, degradants, and excipients. To prove a method is stability-indicating, forced degradation studies are performed where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light. derpharmachemica.comscispace.com

Research shows that Tenofovir is susceptible to degradation under acidic, basic, and oxidative conditions. derpharmachemica.com Stability-indicating methods have been developed that can separate Tenofovir from its degradation products, which include impurities such as Mono-POC-PMPA and various dimers. eijppr.comscispace.com The ability of the HPLC method to resolve the this compound peak from the main Tenofovir peak and other potential degradants is essential for accurately monitoring the stability of the drug product over its shelf life.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. wikipedia.orgnih.gov It is a powerful tool for pharmaceutical analysis due to its simplicity, cost-effectiveness, and high sample throughput. iipseries.orgtaylorandfrancis.com

In HPTLC, samples are applied as narrow bands onto a high-performance plate, which is then developed in a chromatographic chamber. slideshare.net After development, the plate is scanned with a densitometer to quantify the separated spots. HPTLC can be used for:

Purity testing and identification of related substances.

Assaying the content of the main component.

Stability studies.

While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the technique's established utility in pharmaceutical quality control makes it a viable and efficient alternative or complementary method to HPLC for the analysis of Tenofovir and its impurities. wikipedia.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and packing in the solid state. However, a comprehensive search of publicly accessible scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound.

Consequently, crucial crystallographic information—such as unit cell dimensions, space group, and atomic coordinates—remains undetermined for this specific compound. The absence of this data means that a detailed discussion of its solid-state architecture, including intermolecular interactions and crystal packing, cannot be provided.

While the crystallographic structures of related tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (B1241708) and Tenofovir Alafenamide, have been investigated and reported, these findings are distinct and cannot be extrapolated to describe the unique solid-state structure of the this compound. mdpi.commdpi.com The characterization of this compound reported by various suppliers typically includes techniques like HPLC, Mass Spectrometry, and NMR, but not X-ray crystallography. veeprho.com

Synthetic Chemistry and Chemical Derivatization Pathways

Established Synthetic Routes for Tenofovir (B777) Mono POC Dimer

The primary established route for the synthesis of Tenofovir Mono POC Dimer, also identified as Tenofovir Disoproxil Fumarate (B1241708) Impurity F, originates from Tenofovir Disoproxil Fumarate itself. This process can be understood through the synthesis of its precursor, the dimerization strategy, and the optimization of reaction conditions.

Precursor Material Synthesis (e.g., Tenofovir Soproxil)

The synthesis of Tenofovir Disoproxil, the precursor for the dimer, is a well-documented process. A key intermediate in this synthesis is Mono-POC Tenofovir. One method for its preparation involves the controlled hydrolysis of Tenofovir Disoproxil Fumarate. Specifically, treating Tenofovir Disoproxil Fumarate with ammonium hydroxide in a mixture of acetonitrile and water can yield Mono-POC Tenofovir derpharmachemica.com. This mono-esterified compound serves as a crucial building block for understanding the formation of dimeric and other related impurities.

Dimerization Strategies and Reaction Mechanisms (e.g., Ester Bond Formation)

The formation of the dimeric structure of this compound from Tenofovir Disoproxil Fumarate is often mediated by formaldehyde or its polymer, paraformaldehyde. One patented method describes the reaction of Tenofovir Disoproxil Fumarate with paraformaldehyde in a suitable solvent to yield the dimer google.com. The proposed mechanism involves the formation of a methylene (B1212753) bridge between two molecules of a Tenofovir derivative.

Another synthetic approach involves a two-step process starting from Tenofovir or its monohydrate. In this method, Tenofovir is first reacted with paraformaldehyde in the presence of an acid, such as hydrochloric or hydrobromic acid, to form an intermediate. This intermediate is then reacted with chloromethyl isopropyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to yield the this compound google.com. The ester bond formation is a critical step in this pathway, linking the two Tenofovir moieties.

Optimization of Reaction Conditions and Yield

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. For the synthesis starting from Tenofovir Disoproxil Fumarate and paraformaldehyde, the molar ratio of the reactants and the reaction temperature are critical parameters to control google.com. For instance, a specific molar ratio of Tenofovir Disoproxil Fumarate to paraformaldehyde is maintained, and the reaction is carried out under an inert atmosphere at a controlled temperature to influence the product distribution and minimize the formation of other impurities google.com.

In the two-step synthesis from Tenofovir, the temperature of the initial reaction with paraformaldehyde and the duration of the second reaction with chloromethyl isopropyl carbonate are key factors. The process aims for a high purity of the final product, with reported purities exceeding 90% google.com. The optimization of these conditions is essential for isolating the desired dimer in a satisfactory yield and purity for its use as a reference standard in quality control.

Investigation of Byproducts and Related Substances Generated During Synthesis (Impurity Profiling from a Synthetic Chemistry Standpoint)

The synthesis of this compound, as with any chemical process, can lead to the formation of byproducts and related substances. A thorough impurity profile is essential for understanding the reaction pathways and for the quality control of the final product. During the synthesis of Tenofovir and its prodrugs, a number of impurities can be generated, including regioisomers and other dimeric species acs.org.

The synthesis of Mono-POC Tenofovir, a key intermediate, can be achieved by the controlled hydrolysis of Tenofovir Disoproxil Fumarate derpharmachemica.com. However, this reaction can also lead to the formation of other hydrolysis products if not carefully controlled. The reaction of Tenofovir Disoproxil Fumarate with paraformaldehyde can also generate other multimeric impurities besides the desired dimer acs.org. The identification and characterization of these byproducts are crucial for developing robust purification methods to isolate this compound with high purity.

Development of Isotopic Analogs for Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. While the synthesis of deuterium-labeled Tenofovir Disoproxil Fumarate has been reported, there is a lack of specific information in the public domain regarding the development of isotopic analogs of this compound acs.org.

Lack of Specific Research Data Hinders Detailed Elucidation of this compound's Stereoselective Synthesis and Resolution

Despite a comprehensive review of available scientific literature, specific, detailed research findings on the stereoselective synthesis and diastereomeric resolution of the chemical compound "this compound" remain elusive. While general principles of synthesizing and separating diastereomers of related tenofovir prodrugs are established, explicit experimental data, such as reaction schemes, yields, diastereomeric ratios, and specific chromatographic conditions for this compound, are not publicly available.

Tenofovir prodrugs, such as Tenofovir Alafenamide and Tenofovir Disoproxil, are known to possess chiral centers, including a phosphorus atom that becomes stereogenic upon the introduction of different ester or amide groups. This chirality results in the formation of diastereomers, which can exhibit different pharmacokinetic and pharmacodynamic properties. The stereocontrolled synthesis of a specific diastereomer or the efficient resolution of a diastereomeric mixture is, therefore, a critical aspect of drug development.

Methodologies for achieving stereoselectivity in the synthesis of acyclic nucleoside phosphonates often involve the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction. Alternatively, non-stereoselective syntheses can be followed by the separation of the resulting diastereomers.

Common techniques for diastereomeric resolution in this class of compounds include:

Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating diastereomers. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. For related tenofovir prodrugs, various chiral columns and solvent systems have been successfully employed.

Crystallization: Diastereomers can sometimes be separated by fractional crystallization, either directly or after derivatization with a chiral resolving agent to form diastereomeric salts with different solubilities.

Further research and publication in this specific area are needed to fully characterize the stereochemical aspects of this compound's synthesis and purification.

Molecular and Cellular Biochemistry in Vitro Investigations

Biochemical Biotransformation Pathways and Metabolite Identification in Cellular and Enzymatic Systems

The conversion of Tenofovir (B777) Mono POC Dimer to its pharmacologically active form, tenofovir diphosphate (TFV-DP), is a multi-step process involving enzymatic hydrolysis and subsequent phosphorylation.

Tenofovir prodrugs, such as the parent compound tenofovir disoproxil fumarate (B1241708) (TDF), are designed with ester moieties to enhance cell permeability. The initial step in the intracellular activation of these prodrugs is the enzymatic cleavage of these ester groups. Tenofovir disoproxil, a diester prodrug, undergoes hydrolysis to form a monoester intermediate, mono(POC)TFV, and subsequently tenofovir. This process is primarily mediated by carboxylesterases. nih.gov The hydrolysis of TDF is a rapid process, with studies showing its instability in simulated intestinal fluid, indicating efficient enzymatic conversion. frontiersin.org

The breakdown of TDF to mono(POC)TFV involves the loss of an isopropoxycarbonyl-oxymethyl (POC) group. researchgate.net This initial hydrolysis step is crucial as it prepares the molecule for further metabolic activation within the target cell. The ubiquitous nature of esterase enzymes ensures that this conversion can occur in various tissues and cells. acs.org

Following the enzymatic removal of the POC moiety to yield tenofovir, the molecule undergoes two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP). nih.govnih.govmdpi.comselleckchem.com This phosphorylation is carried out by cellular kinases. nih.gov The first phosphorylation is catalyzed by AMP kinase to form tenofovir monophosphate (TFV-MP), and the second phosphorylation is mediated by nucleoside diphosphate kinase to produce the active tenofovir diphosphate (TFV-DP). nih.gov

Unlike nucleoside reverse transcriptase inhibitors that require three phosphorylation steps, nucleotide analogues like tenofovir only need two, potentially leading to a more rapid and complete conversion to the active form. nih.gov The efficiency of this intracellular phosphorylation is a key determinant of the drug's antiviral potency.

Investigation of Molecular Interactions with Putative Biological Targets (e.g., Viral Reverse Transcriptase) in Cell-Free Systems

The ultimate target of tenofovir is the reverse transcriptase (RT) enzyme of retroviruses, such as HIV. tocris.com Tenofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA. nih.govnih.gov By competing with dATP, TFV-DP effectively terminates the growing DNA chain, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.govcaymanchem.com This action halts the process of reverse transcription, which is essential for the virus to replicate its genetic material. tocris.com

In cell-free assays, tenofovir has been shown to selectively inhibit HIV reverse transcriptase. tocris.com The potency of inhibition is a critical measure of the drug's potential efficacy.

Comparative Biochemical Activity with Parent Tenofovir Analogues in Cell-Based Assays (e.g., Viral Inhibition in Cell Cultures)

Cell-based assays are crucial for evaluating the antiviral activity of prodrugs in a more biologically relevant context. Studies comparing various tenofovir prodrugs have demonstrated that the prodrug strategy significantly enhances antiviral potency compared to the parent tenofovir molecule. This enhanced activity is attributed to improved cellular permeability. nih.gov

For instance, tenofovir alafenamide (TAF), another prodrug of tenofovir, exhibits significantly greater anti-HIV-1 activity in vitro compared to tenofovir. nih.gov Similarly, tenofovir disoproxil shows more than 100-fold greater anti-HIV activity than tenofovir in T cell lines and primary blood lymphocytes due to its rapid intracellular uptake. caymanchem.com While specific data for Tenofovir Mono POC Dimer is not extensively available, it is expected to exhibit greater antiviral activity than tenofovir due to its enhanced lipophilicity and cellular uptake. The exposure of vaginal epithelial cells to equimolar concentrations of TDF compared to TFV resulted in approximately 40-fold higher levels of the active metabolite, tenofovir diphosphate. asm.org

CompoundCell TypeEC50 (nM)Fold-Activity vs. Tenofovir
Tenofovir Alafenamide (TAF)HIV-1 infected cells7.1>600
Tenofovir Disoproxil Fumarate (TDF)T cell line->100
TenofovirHIV-infected SIV-infected C-8166 cells15001

EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Cellular Uptake and Intracellular Distribution Mechanisms in Model Cell Lines

A primary advantage of tenofovir prodrugs like this compound is their enhanced ability to cross cellular membranes. Tenofovir itself is negatively charged, which limits its passive diffusion into cells. nih.gov The lipophilic ester moieties of the prodrugs mask these charges, facilitating greater cellular permeability. nih.gov

Studies have shown significantly greater permeability and cellular accumulation of TDF compared to TFV. nih.gov TDF is presumed to diffuse passively across cellular membranes. nih.gov In vaginal epithelial cells (VK2) and Jurkat T cells, the uptake of TDF was substantially higher than that of TFV. nih.gov The more lipophilic nature of tenofovir monoester, an intermediate in TDF hydrolysis, is also thought to facilitate cell loading, thereby increasing intracellular tenofovir diphosphate concentrations. nih.gov

CompoundCell LineUptake Rate (pmol/106 cells/h)
Tenofovir Disoproxil Fumarate (TDF)VK2 (vaginal epithelial)42
Tenofovir (TFV)VK2 (vaginal epithelial)2.7
Tenofovir Disoproxil Fumarate (TDF)Jurkat T cells4.8
Tenofovir (TFV)Jurkat T cells0.44

Studies on the Stability of this compound in Biological Matrices (in vitro)

The stability of a prodrug in biological matrices is a critical factor that influences its bioavailability and efficacy. Tenofovir prodrugs with ester linkages are susceptible to hydrolysis. Studies on TDF have shown that it is relatively stable at acidic pH but becomes increasingly sensitive to hydrolysis as the pH rises. nih.gov In simulated intestinal fluid (SIF) with a pH of 6.8, TDF has a half-life of 16.6 hours, while in simulated gastric fluid (SGF) at pH 1.2, its half-life is over 55 hours. nih.gov However, other studies have reported a much shorter half-life for TDF in SIF, around 13.7 minutes, highlighting the influence of enzymatic activity in these fluids. frontiersin.org

The stability in plasma is also a key consideration. Tenofovir alafenamide (TAF) was designed to have greater plasma stability than TDF, allowing for more of the intact prodrug to reach target cells before being hydrolyzed. frontiersin.orgnih.gov This increased plasma stability contributes to the higher intracellular concentrations of the active metabolite achieved with TAF. nih.gov The stability of this compound in biological matrices would be expected to be influenced by both pH and the presence of esterase enzymes, similar to its parent compound, TDF.

Biological Matrix/ConditionCompoundHalf-life
Simulated Gastric Fluid (pH 1.2)Tenofovir Disoproxil Fumarate (TDF)> 55 hours
Simulated Intestinal Fluid (pH 6.8)Tenofovir Disoproxil Fumarate (TDF)16.6 hours
Simulated Intestinal Fluid (with enzymes)Tenofovir Disoproxil Fumarate (TDF)13.7 minutes
PlasmaTenofovir Disoproxil Fumarate (TDF)< 5 minutes
PlasmaTenofovir Alafenamide (TAF)~25 minutes

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. Molecular dynamics (MD) simulations further refine this by simulating the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.

While docking studies specifically for Tenofovir (B777) Mono POC Dimer are not extensively documented, research on Tenofovir and its prodrugs like Tenofovir Disoproxil Fumarate (B1241708) (TDF) offers valuable insights. These compounds are known to target viral reverse transcriptase (RT), and docking studies have elucidated their interactions within the enzyme's active site. way2drug.com For instance, studies have shown that the active form, Tenofovir diphosphate, competes with natural nucleotides, leading to the termination of the viral DNA chain. way2drug.com

Computational docking of Tenofovir and its analogues into the active site of HIV-1 RT has been performed to calculate binding free energies and understand key interactions. researchgate.net These studies help in designing new analogues with potentially higher binding affinity. researchgate.net Similar simulations for Tenofovir Mono POC Dimer would be crucial to determine if its larger, dimeric structure alters its interaction with the target enzyme. The dimer's increased size and flexibility could lead to different binding poses or steric hindrances compared to the monomeric drug.

MD simulations performed on TDF complexed with proteins like CTLA-4 have shown that the ligand can induce significant conformational changes in the target protein, which is indicative of its inhibitory activity. nih.gov Such simulations for the this compound could reveal the stability of its binding and the dynamic nature of its interactions, which are critical for its potential efficacy or off-target effects.

Ligand/AnalogueTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
TenofovirHIV-1 Reverse Transcriptase-5.72 (for a designed analogue)Not specified
TenofovirSARS-CoV-2 Mpro-47.21Not specified
Tenofovir DisoproxilCTLA-4/B7-1 ComplexMore negative affinity than Tenofovir aloneNot specified
Tenofovir DisoproxilCTLA-4/B7-2 ComplexMore negative affinity than Tenofovir aloneNot specified

Note: Data is extrapolated from studies on Tenofovir and its analogues to illustrate the application of molecular docking. Binding energies can vary significantly based on the software and force fields used.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can predict properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For the parent molecule Tenofovir, DFT calculations have been employed to study its molecular structure and reactivity. researchgate.netbohrium.com These studies calculate the HOMO-LUMO energy gap, which is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map generated from these calculations helps identify the nucleophilic and electrophilic sites on the molecule, which are crucial for understanding its interaction with biological targets. researchgate.net

Applying these quantum chemical methods to this compound would provide a detailed understanding of its electronic properties. The dimer's structure, with two phosphonate (B1237965) groups and two purine (B94841) rings linked together, would likely result in a complex electronic landscape. DFT calculations could pinpoint the most reactive sites, predict its stability, and offer insights into its potential to interact with biological macromolecules or participate in metabolic reactions.

ParameterDescriptionRelevance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts the molecule's tendency to donate electrons in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts the molecule's tendency to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates the chemical reactivity and stability of the dimer. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface.Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Dimeric Tenofovir Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the charge distribution and electronic properties.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Once these descriptors are calculated, a mathematical model is built to correlate them with the experimentally determined biological activity (e.g., antiviral potency). Such a model for this compound and its analogues could identify the key structural features that contribute to or detract from their desired biological effect, guiding the design of more potent and specific molecules.

Descriptor ClassExample DescriptorsPotential Influence on Activity of Dimeric Analogues
Constitutional Molecular Weight, Number of Rotatable BondsIncreased size and flexibility could impact cell permeability and target binding.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe molecular branching and shape, which can affect how the dimer fits into a binding pocket.
Electronic Dipole Moment, HOMO/LUMO EnergiesGovern the strength and nature of interactions with the target (e.g., hydrogen bonds, electrostatic interactions).
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and absorption. The POC groups are designed to increase lipophilicity.

Prediction of Metabolic Pathways and Enzyme Binding Affinity

In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. This is crucial for understanding a molecule's pharmacokinetic profile and potential for producing toxic metabolites.

This compound is a prodrug-related impurity, and its structure suggests it would be susceptible to hydrolysis. nih.govnih.gov The pivaloyloxymethyl (POC) ester groups are designed to be cleaved by cellular esterases to release the active drug. Therefore, the primary predicted metabolic pathway for this compound would involve enzymatic hydrolysis of these ester bonds. Further metabolism could involve cleavage of the phosphonate ether bond or modifications to the purine rings.

Computational tools can predict sites of metabolism by identifying atoms in the molecule that are most susceptible to attack by metabolic enzymes, such as cytochrome P450s (CYPs). Molecular docking can also be used to predict the binding affinity of the dimer to various metabolic enzymes. By docking the this compound into the active sites of common drug-metabolizing enzymes (e.g., CYP3A4, carboxylesterases), one could estimate its potential for metabolic breakdown and identify which enzymes are most likely responsible for its clearance.

Metabolic ReactionPotential Enzyme FamilyIn Silico Prediction MethodPredicted Outcome for this compound
Hydrolysis Carboxylesterases, PhosphatasesSubstrate docking, Site of Metabolism PredictionCleavage of POC groups and phosphonate ester bonds to release Tenofovir-like monomers.
Oxidation Cytochrome P450 (CYP) enzymesSubstrate docking, Site of Metabolism PredictionHydroxylation or other oxidative modifications on the purine rings or alkyl chains.
Deamination DeaminasesSubstrate dockingRemoval of the amino group from the adenine (B156593) base, a known degradation pathway for Tenofovir. nih.gov

Conformational Analysis and Energy Landscape Mapping

The 3D conformation of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a target protein. Conformational analysis involves identifying the stable low-energy conformations of a molecule. The energy landscape is a map of the potential energy of a molecule as a function of its geometry.

This compound is a large and flexible molecule with numerous rotatable bonds, particularly in the linker connecting the two Tenofovir moieties and within the POC prodrug groups. This flexibility results in a complex conformational landscape with many possible low-energy shapes.

Computational methods like molecular mechanics and molecular dynamics simulations are used to explore this landscape. By systematically rotating bonds and calculating the energy of the resulting structures, a map of stable and unstable conformations can be generated. MD simulations provide a dynamic view, showing how the molecule flexes and transitions between different conformations over time. Understanding the preferred conformations of this compound is essential for predicting its binding mode to biological targets, as it must adopt a specific, energetically favorable shape to interact effectively. Studies on TDF have noted conformational changes upon binding, highlighting the importance of molecular flexibility. nih.gov

Structural FeatureType of FlexibilitySignificance for Conformational Analysis
Phosphonate-Ester Linkages Rotation around P-O and O-C bondsDetermines the spatial orientation of the POC groups and their accessibility to hydrolytic enzymes.
Acyclic Propyl Chain Rotation around C-C and C-O bondsAffects the positioning of the phosphonate group relative to the purine base, which is critical for target interaction.
Dimer Linker Rotation around bonds in the central linking moietyGoverns the overall shape of the dimer and the distance and orientation between the two Tenofovir units.

Academic Significance and Future Research Directions

Role of Tenofovir (B777) Mono POC Dimer in Understanding Prodrug Design Principles for Dimeric Compounds

The formation of Tenofovir Mono POC Dimer is intrinsically linked to the prodrug strategy employed for Tenofovir. Prodrugs are designed to overcome pharmacokinetic challenges, such as poor membrane permeability of the parent drug. nih.govnih.gov Tenofovir's phosphonate (B1237965) group is masked with lipophilic bis(isopropyloxycarbonyloxymethyl), or "bis(POC)," moieties to create TDF, enhancing oral bioavailability. derpharmachemica.com

The existence of the Mono POC Dimer as a process-related impurity underscores a key principle in prodrug design: the reactivity of the prodrug moieties can lead to unintended side products. The dimer's structure suggests a reaction pathway where a partially hydrolyzed TDF intermediate (Mono-POC Tenofovir) reacts with another molecule, forming a dimeric linkage.

Studying this dimer provides critical insights for the design of future prodrugs, particularly dimeric or multimeric compounds:

Linker Stability: It highlights the importance of the linker's chemical stability under synthesis and physiological conditions to prevent unintended dimerization or oligomerization.

Steric Hindrance: The structure can inform the design of prodrugs where steric hindrance around the reactive sites is optimized to favor intramolecular stability over intermolecular reactions.

Controlled Release: Understanding the formation and cleavage of such dimers can aid in the development of targeted drug delivery systems where two different therapeutic agents are intentionally linked and designed for simultaneous release. nih.gov

The study of this compound, therefore, serves as a practical example that informs the development of more robust and efficient prodrug strategies, minimizing impurity formation and maximizing therapeutic efficacy. researchgate.net

Challenges and Opportunities in the Synthesis and Characterization of Complex Pharmaceutical Impurities

The synthesis and characterization of complex impurities like this compound present significant challenges that drive innovation in pharmaceutical sciences. synthinkchemicals.com

Challenges:

Synthetic Complexity: The synthesis of a specific, often asymmetrical, dimeric impurity with multiple chiral centers is not trivial. It requires multi-step, controlled reactions to achieve the desired structure for use as a reference standard. nih.govgoogle.com A published synthesis method for a Tenofovir dimer impurity involves preparing an intermediate compound from Tenofovir and paraformaldehyde, which is then reacted with chloromethyl isopropyl carbonate to yield the final dimeric product. google.com

Isolation and Purification: Isolating low-level impurities from a complex reaction mixture containing the active pharmaceutical ingredient (API) and other related substances is difficult. Techniques like preparative chromatography are often required.

Structural Elucidation: The complex structure, with a high molecular weight and multiple functional groups, demands advanced analytical techniques for unambiguous characterization. synthinkchemicals.com Co-elution with the API or other impurities can further complicate identification. synthinkchemicals.com

Opportunities:

Process Understanding: The identification and synthesis of such impurities lead to a deeper understanding of reaction mechanisms and degradation pathways. researchgate.net This knowledge allows for the optimization of manufacturing processes to minimize the formation of unwanted byproducts. acs.org

Development of Reference Standards: Synthesizing and characterizing these impurities provides the pure reference standards necessary for the validation of analytical methods used in routine quality control. synzeal.com

Advancement in Analytical Chemistry: The need to characterize complex molecules like this compound pushes the boundaries of analytical techniques, encouraging the development of more sensitive and specific methods.

Exploration of this compound as a Research Tool for Elucidating Viral Replication Mechanisms

While primarily viewed as an impurity, the unique dimeric structure of this compound offers potential as a specialized research tool. Tenofovir's mechanism of action involves the inhibition of viral reverse transcriptase (RT), a crucial enzyme for viral replication. derpharmachemica.com The active metabolite, tenofovir diphosphate, acts as a competitive inhibitor and chain terminator. researchgate.net

The dimeric form of the prodrug could be explored in several ways:

Probing Enzyme Active Sites: Studying the interaction of the dimer with HIV reverse transcriptase could provide valuable information about the enzyme's spatial and conformational properties. The larger size of the dimer might reveal alternative binding pockets or induce conformational changes not observable with the monomeric drug.

Investigating Dimerization Effects: The biological activity of the dimer, even if lower than the parent drug, can offer insights into how dimerization affects cellular uptake, metabolic activation, and target engagement.

Bivalent Inhibition Studies: The concept of bivalent ligands, where two pharmacophores are linked to bind simultaneously to two sites on a target, is a known strategy in drug design. While an unintended impurity, the this compound could be studied as a rudimentary bivalent inhibitor of viral enzymes, potentially inspiring the design of novel, intentionally dimeric antiviral agents.

Potential for Further Chemical Modification and Development of Novel Dimeric Analogues

The structure of this compound can serve as a scaffold for the rational design of new dimeric analogues with potentially enhanced therapeutic properties. Research has already demonstrated the value of synthesizing various Tenofovir analogues to explore antiviral and immunobiological activities. figshare.comnih.gov

Future research could focus on several areas of chemical modification:

Linker Modification: The central linkage in the dimer could be systematically modified to alter its length, flexibility, and chemical stability. This could lead to the development of "homodimers" (linking two Tenofovir molecules) or "heterodimers" (linking Tenofovir to another antiviral agent) with tailored release profiles.

Prodrug Moiety Variation: The isoproxil (POC) groups could be replaced with other promoieties to fine-tune lipophilicity, cellular permeability, and metabolic activation pathways. nih.gov

Targeted Delivery: The dimeric structure could be conjugated to targeting ligands that direct the molecule to specific viral reservoirs, such as the lymphatic system, which is a key site for HIV replication. nih.gov

Such rationally designed dimeric analogues could offer advantages like improved potency, altered resistance profiles, or the ability to deliver two synergistic agents in a single molecule.

Methodological Advancements in Analytical Characterization of Related Substances

The need to detect, identify, and quantify complex impurities like this compound has been a catalyst for the development of sophisticated analytical methods. The characterization of Tenofovir and its related substances relies heavily on advanced chromatographic and spectroscopic techniques. nih.govresearchgate.net

Several key advancements are crucial for analyzing such complex molecules:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating Tenofovir from its impurities. Method development focuses on optimizing stationary phases (e.g., C18 columns), mobile phase composition, and gradient elution to achieve high resolution between structurally similar compounds. nih.govjmpas.comtandfonline.com

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential for structural elucidation. nih.gov It provides accurate mass measurements for determining molecular formulas and fragmentation patterns for identifying substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), are indispensable for the definitive structural confirmation of complex molecules like dimers, providing detailed information about atomic connectivity. veeprho.com

Validated Stability-Indicating Methods: The development of validated, stability-indicating analytical methods ensures that all potential degradation products and process impurities, including dimers, can be reliably separated and quantified throughout the drug's lifecycle. researchgate.netsciencearchives.org

These advanced methods are not only vital for quality control but also for research into reaction kinetics, degradation pathways, and the metabolic fate of the drug and its related substances. synthinkchemicals.com

Data Tables

Table 1: Analytical Methods for Tenofovir and Related Substances

MethodColumnMobile Phase CompositionDetectionReference
LCHypersil BDS C18 (25 cm x 4.6 mm)A: Acetonitrile, tetrabutylammonium/phosphate (B84403) buffer (pH 6.0), water (2:20:78 v/v/v)B: Acetonitrile, tetrabutylammonium/phosphate buffer (pH 6.0), water (65:20:15 v/v/v)UV at 260 nm nih.gov
RP-HPLCAgilent ZORBAX SB-C18Methanol (B129727) and 0.02 mol/L potassium dihydrogen phosphate (gradient elution)UV at 260 nm researchgate.net
RP-HPLCWaters X-bridge C18 (250 mm x 4.6 mm, 5 µm)A: Ammonium formate (B1220265) buffer (pH 3.90)B: Buffer and methanol (20:80 v/v)UV at 254 nm jmpas.com
RP-HPLCInertsil ODS-3V C18 (250 mm x 4.6 mm, 5 μ)A: Buffer, Acetonitrile, Water (20:02:78)B: Solvent Mixture and Water (75:25)UV at 262 nm tandfonline.com
UPLCNot SpecifiedPotassium dihydrogen phosphate, dipotassium (B57713) hydrogen phosphate, acetonitrile, tetrahydrofuran, waterUV at 260 nm researchgate.net
micro-LC-MS/MSAmino stationary phase (HILIC mode)Not specified in abstractMS/MS nih.gov

Q & A

Q. What is the metabolic activation pathway of Tenofovir Mono POC Dimer, and how should this inform in vitro antiviral activity assays?

this compound is a prodrug metabolized intracellularly to tenofovir diphosphate, which inhibits HIV-1 reverse transcriptase by terminating DNA chain elongation. For in vitro assays, researchers must account for metabolic activation using primary human peripheral blood mononuclear cells (PBMCs) or engineered cell lines expressing carboxylesterase enzymes to mimic hydrolysis of the POC moiety. Activity should be measured via polymerase chain termination assays using recombinant reverse transcriptase and radiolabeled nucleotides .

Q. Which analytical methods are validated for quantifying this compound and its impurities in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For impurity profiling, use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve Tenofovir Disoproxil Dimer (CAS 1093279-76-5) and other related compounds (e.g., this compound, CAS 1962114-92-6). Method validation should follow FDA guidelines, including specificity, linearity (1–100 µg/mL), and precision (RSD <5%) .

Advanced Research Questions

Q. How can point-of-care (POC) urine tenofovir testing be optimized in clinical trials to predict viral rebound and drug resistance?

Integrate POC urine tenofovir lateral flow immunoassays (LFA) with a cutoff of 1,500 ng/mL into nested case-control trial designs. For example, the STREAM HIV trial (NCT04341779) used monthly POC testing for 5 months, paired with reflex viral load (VL) and resistance testing. Sensitivity (98%) and specificity (59%) metrics from ADVANCE trial sub-studies should guide sample size calculations and adherence counseling protocols .

Q. What structural biology approaches elucidate this compound’s resistance profile against HIV-1 reverse transcriptase mutants?

Use site-directed mutagenesis to generate common resistance-associated mutations (e.g., K65R, M184V) in recombinant reverse transcriptase. Compare inhibition constants (Ki) of tenofovir diphosphate using enzymatic assays with radiolabeled dATP. Pair this with X-ray crystallography to resolve drug-enzyme binding interactions at <2.5 Å resolution. Studies show K65R reduces binding affinity by >10-fold, correlating with clinical resistance .

Q. How do comorbidities like diabetes mellitus affect pharmacokinetic modeling of this compound in clinical populations?

Population pharmacokinetic models should incorporate covariates like hemoglobin A1c and renal function. A 2020 study found diabetes reduced tenofovir concentrations in blood spots by 25%, likely due to altered cellular uptake or esterase activity. Validate findings using in vitro hepatocyte models with high-glucose conditions and LC-MS/MS quantification of intracellular tenofovir diphosphate .

Q. What methodologies detect drug-drug interactions between this compound and hepatitis C therapeutics like sofosbuvir?

Conduct bidirectional transporter assays (e.g., using Caco-2 cells) to assess interactions at OATP1B1 or MRP4 transporters. In a clinical sub-study, coadministration of ledipasvir/sofosbuvir increased tenofovir monoester plasma concentrations by 32%, necessitating therapeutic drug monitoring via LC-MS/MS with a lower limit of quantification (LLOQ) of 0.5 ng/mL .

Q. Methodological Notes

  • Clinical Trial Design : Use randomized superiority trials (e.g., STREAM HIV) with primary endpoints like TFV-diphosphate concentrations (HPLC-MS) and secondary endpoints like viral suppression (<50 copies/mL) .
  • Resistance Testing : Employ next-generation sequencing (NGS) of HIV-1 pol gene regions to detect minority variants (<20% frequency) in viraemic patients .
  • Impurity Profiling : Reference the European Pharmacopoeia guidelines for Tenofovir Disoproxil Fumarate IP Impurity A (CAS 211364-69-1) when characterizing degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.